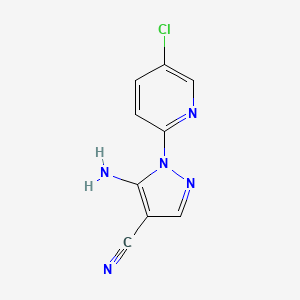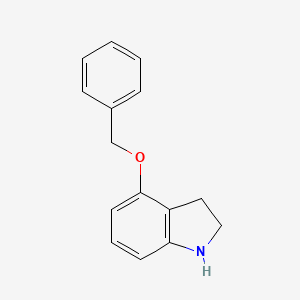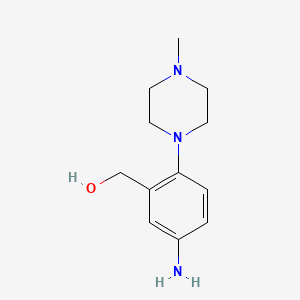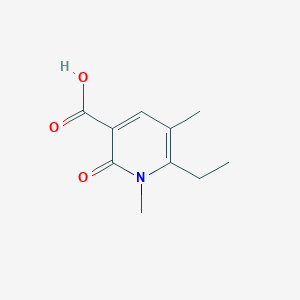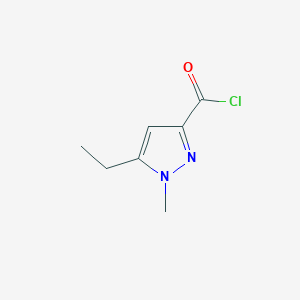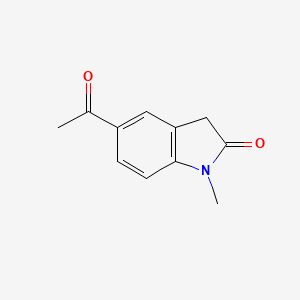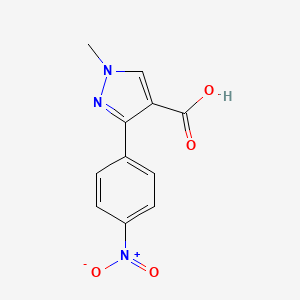
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
“1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of five-membered aromatic heterocycle, substituted with a methyl group, a nitrophenyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of “1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is likely to be planar due to the presence of the aromatic pyrazole ring. The compound contains a variety of functional groups, including a methyl group, a nitrophenyl group, and a carboxylic acid group .Aplicaciones Científicas De Investigación
Heterocyclic Dyes and Coordination Chemistry
Researchers have synthesized heterocyclic dyes through diazotization reactions involving 1-phenyl-3-methyl-5-pyrazolone and various aminobenzoic acids, highlighting the utility of such compounds in developing multidentate chelating ligands for producing metal-dye complexes with diverse structural features. These complexes exhibit shifts in UV-Vis spectra and form intramolecular hydrogen-bonding rings, demonstrating their potential in materials science and coordination chemistry (Qian et al., 2019).
Corrosion Inhibition
The compound has also been investigated for its role in corrosion inhibition, specifically in the context of protecting N80 steel in acidizing environments relevant to the petroleum industry. The research conducted on pyrazole derivatives, synthesized under ultrasonic irradiation, has shown significant efficiency in mitigating corrosion, with protection efficiencies up to 98.4%, indicating their importance in industrial applications (Singh et al., 2020).
Molecular and Structural Analysis
Further, detailed experimental and theoretical studies on similar pyrazole-4-carboxylic acid derivatives have provided insights into their molecular and crystal structures, spectroscopic properties, and electronic transitions. Such analyses are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields of chemistry and materials science (Viveka et al., 2016).
Propiedades
IUPAC Name |
1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-13-6-9(11(15)16)10(12-13)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSARQBYCNVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



